molecular formula C9H8N2O B1391833 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 4894-34-2

4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B1391833
CAS No.: 4894-34-2
M. Wt: 160.17 g/mol
InChI Key: QJEXQKGGKYDWCI-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Biochemical Analysis

Biochemical Properties

4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes such as cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . This inhibition is significant in the context of cancer therapy, as abnormal FGFR signaling is associated with tumor growth and progression.

Cellular Effects

The effects of this compound on cells are profound. In cancer cells, particularly breast cancer cells, the compound inhibits cell proliferation and induces apoptosis . It also significantly reduces the migration and invasion abilities of these cells, which is crucial in preventing metastasis. The compound influences cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are vital for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the tyrosine kinase domain of FGFRs, preventing their autophosphorylation and subsequent activation . This binding inhibits the downstream signaling pathways that are essential for cell proliferation and survival. Additionally, the compound may influence gene expression by modulating transcription factors involved in these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over various time frames. The compound demonstrates stability under standard laboratory conditions, maintaining its inhibitory effects on FGFRs over extended periods . Long-term studies indicate that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and migration, with no significant degradation observed .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as weight loss and mild organ toxicity have been reported . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which facilitate its breakdown and elimination from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported via specific transporters and binding proteins . The compound accumulates in tissues with high FGFR expression, such as tumors, enhancing its therapeutic efficacy . Its distribution is influenced by factors such as tissue perfusion and the presence of efflux transporters that may limit its intracellular concentration .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with FGFRs . The compound may also localize to other cellular compartments, such as the nucleus, where it can influence gene expression . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular locations, affecting its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-methylpyridine, a series of reactions involving formylation and subsequent cyclization can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings .

Scientific Research Applications

4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but different substituents.

    Indole Derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.

    7-Azaindole-3-carboxaldehyde: Another related compound used in similar research applications.

Uniqueness: 4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-10-9-8(6)7(5-12)4-11-9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEXQKGGKYDWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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